[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid
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Overview
Description
[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethyl group and an oxan-2-yloxy group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with an appropriate oxan-2-yloxy precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of recyclable catalysts and green solvents can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: [2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The ethyl and oxan-2-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used as a probe for studying enzyme activity and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful for detecting carbohydrates and other biomolecules .
Medicine: In medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to inhibit certain enzymes makes it a candidate for drug development, particularly in the treatment of cancer and diabetes .
Industry: In industry, this compound is used in the production of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced strength or conductivity .
Mechanism of Action
The mechanism of action of [2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes that contain these functional groups. The pathways involved in its action include the inhibition of proteases and other enzymes critical for cellular processes .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the ethyl and oxan-2-yloxy groups.
Pinacol boronic esters: These compounds have a boronic acid group protected by a pinacol ester, making them more stable but less reactive than [2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid.
Borinic acids: These compounds contain two C-B bonds and one B-O bond, resulting in different reactivity and applications compared to boronic acids.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H19BO4 |
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Molecular Weight |
250.10 g/mol |
IUPAC Name |
[2-ethyl-5-(oxan-2-yloxy)phenyl]boronic acid |
InChI |
InChI=1S/C13H19BO4/c1-2-10-6-7-11(9-12(10)14(15)16)18-13-5-3-4-8-17-13/h6-7,9,13,15-16H,2-5,8H2,1H3 |
InChI Key |
CHEXLAVCMHURLQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC2CCCCO2)CC)(O)O |
Origin of Product |
United States |
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